Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate is a heterocyclic compound with a thiophene ring structure. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique chemical properties .
Preparation Methods
The synthesis of Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiophene ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, often using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
2-Amino-3-cyano-4-phenylthiophene: Similar structure but lacks the ethyl ester group.
5-Cyano-4-phenylthiophene-3-carboxylate: Similar structure but lacks the amino group.
The presence of both amino and cyano groups in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C14H12N2O2S |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-14(17)12-11(9-6-4-3-5-7-9)10(8-15)19-13(12)16/h3-7H,2,16H2,1H3 |
InChI Key |
XVJNEYHTKRGPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C#N)N |
Origin of Product |
United States |
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